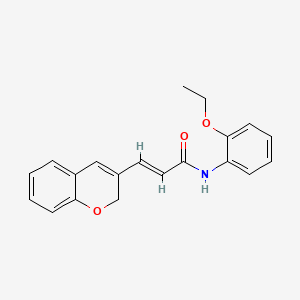

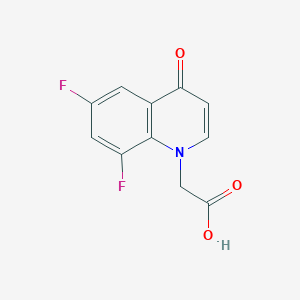

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

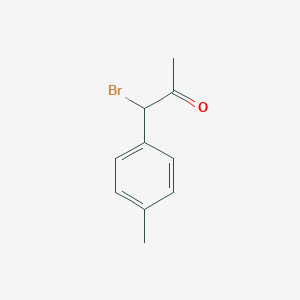

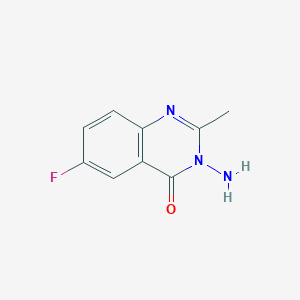

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as selective aryl hydrocarbon receptor modulators (SAhRMs) and has been shown to have a range of biological effects.

Aplicaciones Científicas De Investigación

Synthesis Approaches

Several studies focus on novel synthesis methods for chromene derivatives, which are structurally related to "(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide". For example, a metal- and solvent-free approach facilitated the one-pot synthesis of 3-Se/S-4H-chromen-4-ones, showcasing an environmentally friendly protocol (Rafique et al., 2017). Similarly, research on the synthesis of Naphthopyran, Pyrazole, Pyridine, and Thienobenzochromene derivatives from versatile starting materials has been reported, which contributes to the diversity of chromene-based compounds (Badawy et al., 2008).

Catalysis and Chemical Transformations

Innovative catalytic systems have been developed for the efficient synthesis of Warfarin and its analogues via Michael addition, using polystyrene-supported catalysts (Alonzi et al., 2014). These studies highlight the potential for creating pharmacologically relevant chromene derivatives using catalytic methods.

Biological Activities and Applications

The cytotoxic activity of novel chromene derivatives has been evaluated, revealing promising results against various cancer cell lines. This indicates the therapeutic potential of chromene compounds in oncology (El Gaafary et al., 2021). Moreover, research into the reactions of carbamoylated amino enones with chromones for preparing 2-pyridones and chromeno[4,3-b]pyridine-2,5-diones offers insights into new chemical entities with possible biological significance (Obydennov et al., 2019).

Structural and Molecular Studies

Several studies have been dedicated to the structural investigation of chromene derivatives, which could inform the design of new molecules with enhanced properties. For instance, research on the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs provides valuable data on molecular conformations and interactions (Reis et al., 2013).

Propiedades

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-23-19-10-6-4-8-17(19)21-20(22)12-11-15-13-16-7-3-5-9-18(16)24-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGKMTZRSGJPNQ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2766842.png)

![N-(2-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766846.png)